

comparative analysis of different dipeptide linkers (e.g., Val-Cit vs Val-Ala)

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Compound of Interest

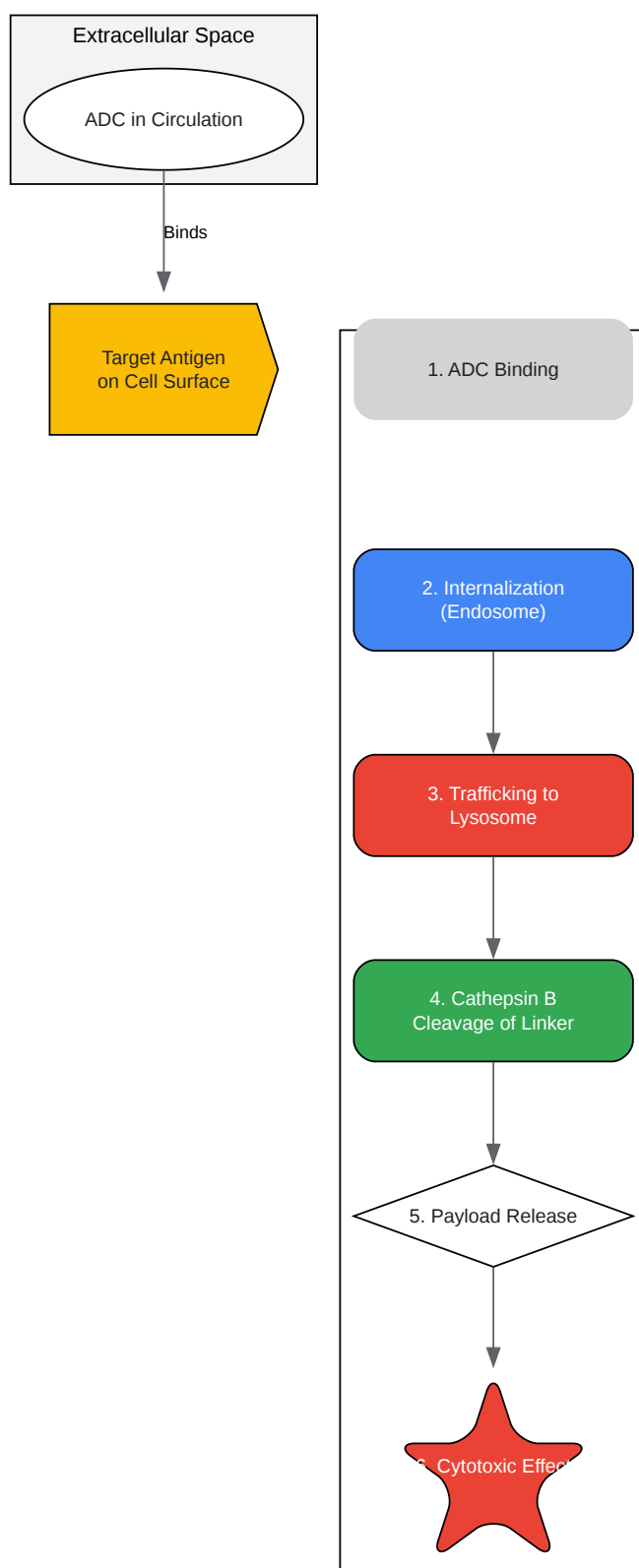
Compound Name: Mal-PEG4-VA-PBD

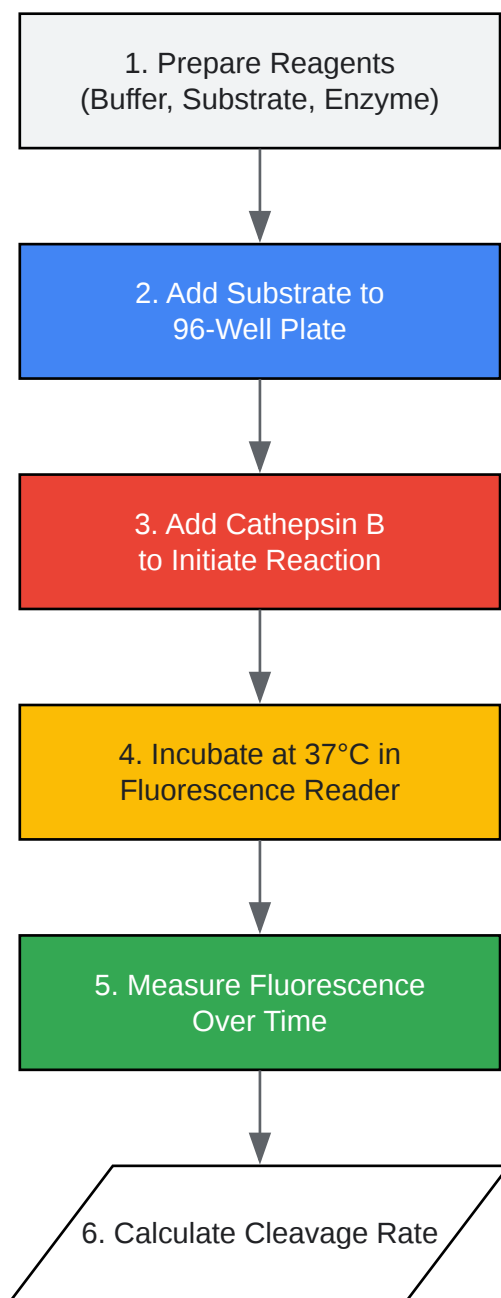
Cat. No.: B12424289

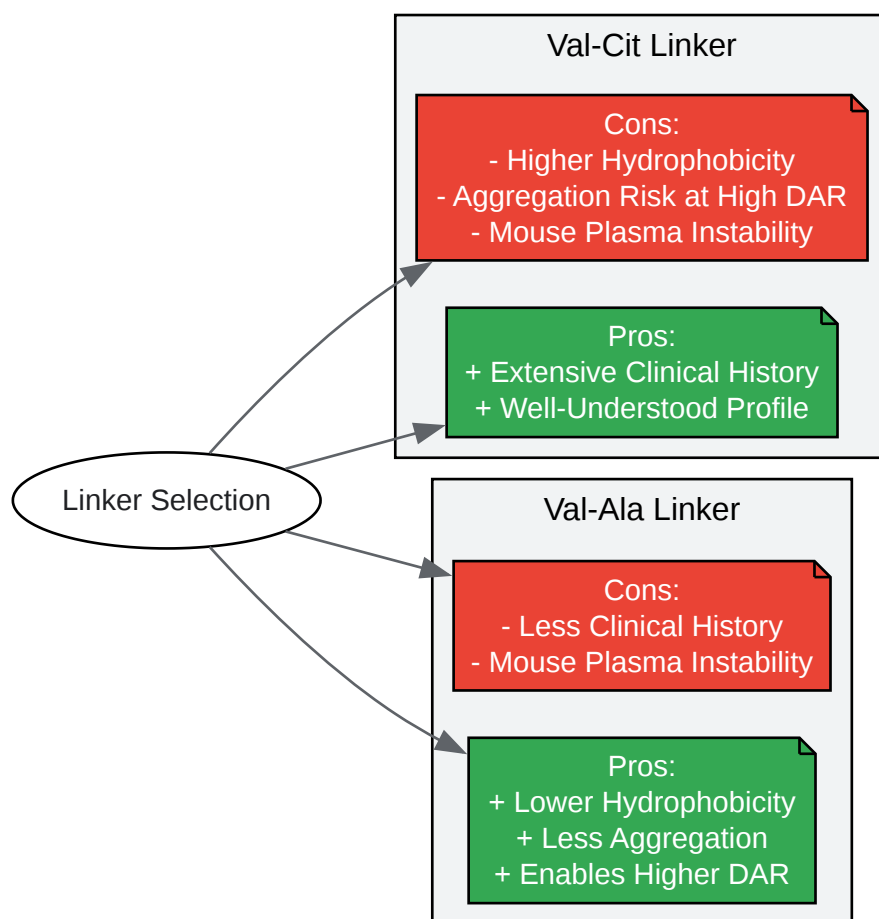
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Mechanism of Action: Intracellular Payload Release

The fundamental mechanism of action for both Val-Cit and Val-Ala linkers is identical. Following the binding of the ADC to a specific antigen on the surface of a cancer cell, the ADC-antigen complex is internalized through receptor-mediated endocytosis. The complex is then trafficked from the endosome to the lysosome. Inside the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the dipeptide sequence. This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC), which then exerts its cell-killing effect.







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